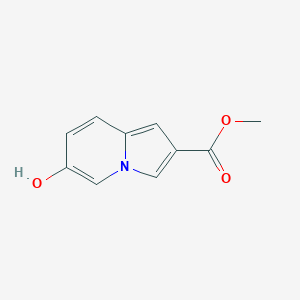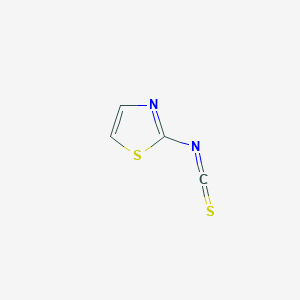![molecular formula C16H9F4N3O2S B13703218 N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide](/img/structure/B13703218.png)
N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core with fluorine and trifluoromethyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
化学反応の分析
Types of Reactions
N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions often require controlled temperatures and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs .
科学的研究の応用
N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide has several scientific research applications:
作用機序
The mechanism of action of N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .
類似化合物との比較
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamides: These compounds share a similar core structure and exhibit comparable biological activities.
N,6-Diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides: These compounds also contain a thioxo group and have been studied for their antimicrobial properties.
Uniqueness
N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its stability and biological activity. These substituents can significantly influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable candidate for drug development .
特性
分子式 |
C16H9F4N3O2S |
|---|---|
分子量 |
383.3 g/mol |
IUPAC名 |
N-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H9F4N3O2S/c17-10-5-6-12-11(7-10)14(25)23(15(26)21-12)22-13(24)8-1-3-9(4-2-8)16(18,19)20/h1-7H,(H,21,26)(H,22,24) |
InChIキー |
XZRREJRSYSIBEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NN2C(=O)C3=C(C=CC(=C3)F)NC2=S)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13703163.png)


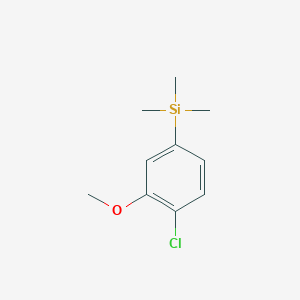
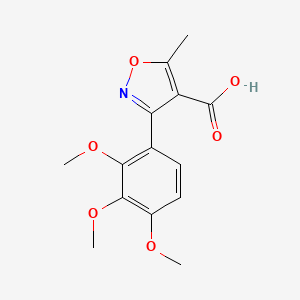
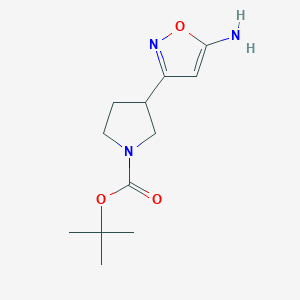
![1-Boc-4-[(2-Hydroxyethyl)sulfonyl]piperidine](/img/structure/B13703193.png)
